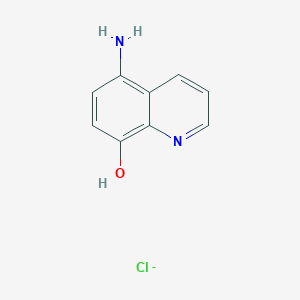
10-Acetoxyscandine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Acetoxyscandine is a multifaceted natural compound employed within the pharmaceutical industry. It is known for its profound anti-inflammatory and anti-tumor characteristics, significantly propelling the progress of biomedical research. The compound’s IUPAC name is methyl (6aR,7aS,7a1S,13aS)-2-acetoxy-6-oxo-7a-vinyl-5,6,7a,7a1,12,13-hexahydro-10H-indolizino[1’,8’:2,3,4]cyclopenta[1,2-c]quinoline-6a(7H)-carboxylate.
Vorbereitungsmethoden
The synthetic routes for 10-Acetoxyscandine involve several steps, including the acetylation of scandine. The reaction conditions typically require the use of acetic anhydride and a catalyst such as sulfuric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
10-Acetoxyscandine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
10-Acetoxyscandine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating various ailments.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 10-Acetoxyscandine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting tumor growth. The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
10-Acetoxyscandine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl (1S,10R,12S,19S)-4-acetyloxy-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-4-21-8-5-10-25-11-9-22(18(21)25)16-12-15(30-14(2)26)6-7-17(16)24-19(27)23(22,13-21)20(28)29-3/h4-8,12,18H,1,9-11,13H2,2-3H3,(H,24,27)/t18-,21-,22+,23+/m0/s1 |
InChI-Schlüssel |
WNMYJNHYRVHLTP-XSEFMFLKSA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)[C@@]3([C@]24CCN5[C@H]4[C@](C3)(C=CC5)C=C)C(=O)OC |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)C3(C24CCN5C4C(C3)(C=CC5)C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


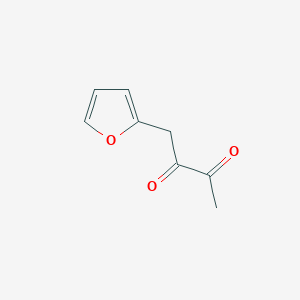
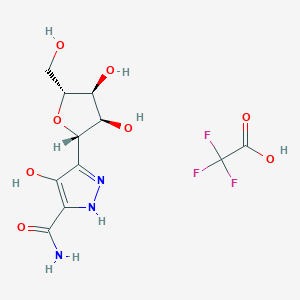
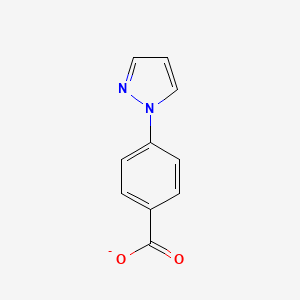
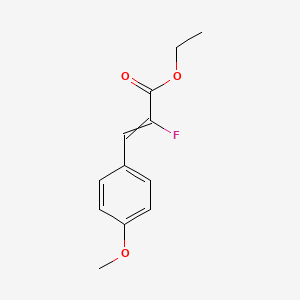
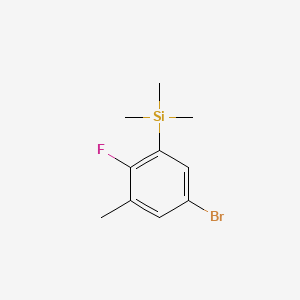
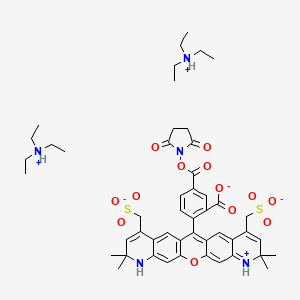
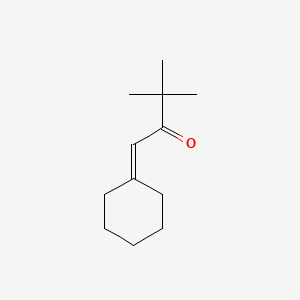
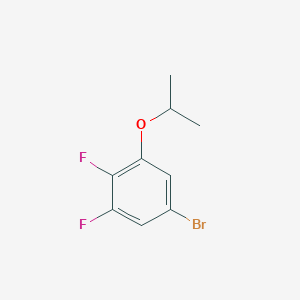
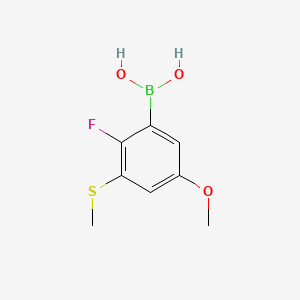
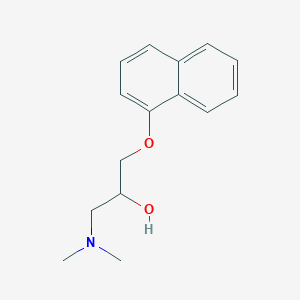
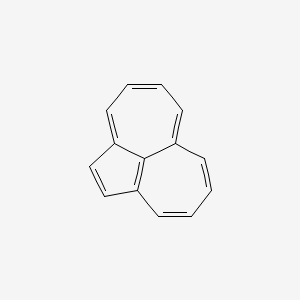
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
